Desoxymetasone-d3 21-Acetate
Description
Properties
Molecular Formula |
C₂₄H₂₈D₃FO₅ |
|---|---|
Molecular Weight |
421.52 |
Synonyms |
(11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione-d3; 9-Fluoro-11β,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione-d3 21-Acetate; 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione-d3; 9α-Fluor |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation Methodology
Strategies for Deuterium (B1214612) Labeling at the 16α-Methyl Group
The introduction of a trideuteromethyl (-CD₃) group at the 16α position of the steroid nucleus is the key isotopic labeling step. The most effective strategy to achieve this with high stereoselectivity is through the conjugate addition of a deuterated nucleophile to an α,β-unsaturated ketone (enone) system.
The general approach involves creating a precursor molecule with a double bond at the C15-C16 position. A deuterated organometallic reagent, typically a Gilman cuprate (B13416276) such as lithium bis(trideuteromethyl)cuprate ((CD₃)₂CuLi), is then used as the source for the deuterated methyl group. This reagent is known for its high efficiency in 1,4-conjugate additions to enones. The stereochemical outcome of this reaction is critical. In the steroid framework, the existing stereocenters, particularly the angular methyl group at C18, provide significant steric hindrance on the β-face of the molecule. This inherent steric bias directs the incoming (CD₃)₂CuLi reagent to attack from the less hindered α-face, resulting in the desired 16α-trideuteromethyl configuration with high fidelity. This substrate-controlled stereoselectivity is a cornerstone of synthetic steroid chemistry.
Multi-Step Chemical Synthesis from Precursors to Desoxymetasone (B10763890) 21-Acetate
A common and efficient method for installing the 9α-fluoro and 11β-hydroxyl groups, a key feature of many potent corticosteroids, proceeds through an epoxide intermediate. The synthesis typically starts from a precursor that has a double bond at the C9-C11 position.
Epoxidation: The Δ⁹⁽¹¹⁾-alkene is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the 9,11-epoxide. Due to the steroid's topography, this epoxide predominantly forms on the α-face.
Epoxide Ring-Opening: The resulting epoxide is then subjected to ring-opening using a fluoride (B91410) source, commonly hydrogen fluoride (HF) or a complex like HF-Pyridine. The reaction proceeds via an Sₙ2 mechanism, where the fluoride ion attacks the C9 position from the α-face, leading to the opening of the epoxide ring and the concomitant formation of the 11β-hydroxyl group. This sequence reliably establishes the required trans-diaxial arrangement of the 9α-fluoro and 11β-hydroxyl groups.
The final chemical transformation in the synthesis is the esterification of the C21-hydroxyl group to form the 21-acetate. This is typically a straightforward reaction performed late in the synthetic sequence. The C21-alcohol intermediate is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base catalyst like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). The base activates the acetylating agent and neutralizes the acidic byproduct, driving the reaction to completion to yield Desoxymetasone-d3 21-Acetate.
As introduced in section 2.1, the pivotal deuteration step is accomplished via a conjugate addition reaction. A suitable precursor, for instance, a pregna-1,4,9(11),15-tetraene-3,20-dione derivative, would first undergo the fluorination and hydroxylation steps. The resulting intermediate, now containing a Δ¹⁵-en-20-one system, is the substrate for the deuteromethylation.
The reaction with lithium bis(trideuteromethyl)cuprate, prepared in situ from a reagent like trideuteromethyl iodide (CD₃I) and lithium in the presence of a copper(I) salt, introduces the -CD₃ group at the C16 position. The stereochemical control is dictated by the inherent structure of the steroid, which directs the nucleophile to the α-face, ensuring the formation of the required 16α isomer. The success of this step is paramount for the entire synthesis.
Table 1: Proposed Key Synthetic Transformations
| Step | Transformation | Typical Reagents | Key Intermediate/Product |
| 1 | Formation of Δ⁹⁽¹¹⁾-alkene | Acid-catalyzed dehydration | Pregnenolone derivative with C9-C11 double bond |
| 2 | Epoxidation | m-CPBA | 9α,11α-epoxide intermediate |
| 3 | Fluorohydrination | HF-Pyridine | 9α-fluoro-11β-hydroxy intermediate |
| 4 | Introduction of Δ¹⁵ double bond | Dehydrogenation/Elimination | α,β-unsaturated ketone at C15-C16 |
| 5 | Deuteromethylation | (CD₃)₂CuLi | 16α-(trideuteromethyl) intermediate |
| 6 | C21 Functionalization | Halogenation, then displacement | C21-hydroxyl intermediate |
| 7 | Esterification | Acetic Anhydride, Pyridine | This compound |
Purification and Characterization of Labeled Compounds
Following the synthesis, the crude product must be rigorously purified to remove unreacted starting materials, reagents, and side products. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for the purification of isotopically labeled steroids, allowing for the separation of the desired compound with high purity. synthinkchemicals.com Reversed-phase HPLC is often employed, where slight differences in retention time between the deuterated compound and any residual non-deuterated analogue can sometimes be observed due to isotopic effects.
Once purified, the identity and integrity of this compound are confirmed using a combination of analytical methods:
Mass Spectrometry (MS): This is the most critical technique for confirming successful isotopic labeling. High-resolution mass spectrometry will verify the molecular weight of the final compound, which should correspond to the addition of three deuterium atoms (a mass increase of approximately 3.018 Da) compared to the unlabeled standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: The carbon spectrum will show a characteristic 1:1:1 triplet for the carbon of the -CD₃ group due to C-D coupling, providing definitive evidence of the labeling.
²H NMR: Deuterium NMR can be used to show a signal at the chemical shift corresponding to the 16α-methyl position, confirming the location of the deuterium label.
Table 2: Analytical Characterization Data
| Technique | Purpose | Expected Result for this compound |
| HPLC | Purity Assessment | Single major peak indicating high purity (>98%) |
| MS | Confirmation of Labeling | Molecular ion peak consistent with the formula C₂₄H₂₈D₃FO₅ (m/z ~421.52) |
| ¹H NMR | Structural Confirmation | Absence of the 16α-methyl proton signal |
| ¹³C NMR | Structural Confirmation | Presence of a triplet signal for the C16-methyl carbon |
Challenges and Advancements in Isotopic Synthesis
The synthesis of isotopically labeled steroids like this compound is accompanied by several challenges. A primary difficulty is achieving high isotopic enrichment, ensuring that the vast majority of the molecules contain the desired three deuterium atoms. Incomplete reactions or the presence of proton-containing contaminants can lead to the formation of d₀, d₁, or d₂ species, complicating its use as a quantitative standard.
Advancements in the field are continuously addressing these issues. The development of more robust and selective catalytic methods for deuteration offers the potential for more efficient and cleaner reactions. researchgate.net Improvements in chromatographic technology, including more selective HPLC columns and purification techniques like supercritical fluid chromatography (SFC), allow for better separation of the desired labeled compound from isotopic impurities. The increasing commercial availability of a wide array of deuterated building blocks from specialized suppliers also facilitates more streamlined and efficient synthetic planning.
Advanced Analytical Methodologies and Quantitative Research
Role as an Internal Standard in Mass Spectrometry-Based Assays
In quantitative mass spectrometry, the use of a reliable internal standard (IS) is critical for achieving accurate and reproducible results. An ideal IS mimics the chemical and physical properties of the analyte of interest, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer's ion source. Stable isotope-labeled (SIL) compounds, such as Desoxymetasone-d3 21-Acetate, are considered the gold standard for internal standards. nih.gov They have nearly identical chemical structures, retention times, and extraction recoveries as the non-labeled analyte. The key difference is their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the IS.
By adding a known quantity of this compound to a sample at the beginning of the analytical workflow, any variations or inconsistencies during sample preparation, chromatography, or ionization can be effectively normalized. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, a method known as isotope dilution mass spectrometry. This approach significantly improves the accuracy and precision of quantification by correcting for matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which are common challenges in the analysis of complex biological matrices. restek.com The use of deuterated analogues as internal standards has been shown to substantially improve quantitative accuracy across different sample types. restek.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of corticosteroids in biological fluids due to its high sensitivity and selectivity. In this context, this compound serves as an exemplary internal standard for the quantification of desoxymetasone (B10763890) or its metabolites. For instance, in non-clinical pharmacokinetic studies, LC-MS/MS methods are developed to measure drug concentrations in plasma or tissue over time. synthinkchemicals.com
A typical LC-MS/MS application involves separating the target corticosteroid from other sample components using a reversed-phase high-performance liquid chromatography (HPLC) column. nih.gov Following separation, the analyte and the this compound internal standard are introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This highly selective detection method minimizes interferences and allows for precise quantification even at very low concentrations. mdpi.com The use of SIL internal standards is a cornerstone of robust LC-MS/MS bioanalytical methods. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more common for large, polar molecules like corticosteroids, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. However, due to the low volatility and thermal instability of corticosteroids, direct analysis by GC-MS is challenging. acs.orgacs.org Therefore, a derivatization step is required prior to analysis. acs.orgtandfonline.commdpi.com This chemical process modifies the analyte to increase its volatility and thermal stability.
Common derivatization techniques for steroids include silylation, which replaces active protons on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov In a GC-MS workflow, both the target analyte (e.g., desoxymetasone) and the internal standard (this compound) would undergo the same derivatization reaction. This ensures that both compounds have comparable chromatographic behavior. The derivatized compounds are then separated on the GC column and detected by the mass spectrometer. The use of this compound is crucial to control for any variability in the efficiency of the derivatization reaction, in addition to correcting for injection and ionization variations.
Method Development and Validation for Quantification in Biological Matrices (Non-Clinical)
The development and validation of a bioanalytical method are essential to ensure that it is reliable, reproducible, and suitable for its intended purpose. For quantifying corticosteroids in non-clinical biological matrices (e.g., animal plasma, tissue homogenates), a rigorous validation process is undertaken, often following guidelines from regulatory bodies.
The process begins with method development, where parameters such as the chromatographic conditions, mass spectrometric settings, and sample preparation procedures are optimized. The goal is to achieve a method with high sensitivity, selectivity, and throughput. The use of a high-quality internal standard like this compound is fundamental to the success of the method from the earliest stages of development.
Precision, Accuracy, and Linearity Assessment
Once the method is developed, it must be validated by assessing key performance parameters, including precision, accuracy, and linearity.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing calibration standards at several concentration levels and evaluating the resulting calibration curve. For corticosteroid assays, a correlation coefficient (r or r²) of greater than 0.99 is typically required. synthinkchemicals.com
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day precision are evaluated.
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by analyzing quality control (QC) samples with known concentrations and is expressed as the percentage of the nominal concentration.
The table below summarizes typical acceptance criteria for these parameters in a bioanalytical method.
| Validation Parameter | Measurement | Typical Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) | ≥ 0.99 |
| Precision | Relative Standard Deviation (RSD%) | ≤ 15% (≤ 20% at Lower Limit of Quantification) |
| Accuracy | Percent Relative Error (%RE) | Within ±15% (±20% at Lower Limit of Quantification) |
This table presents representative data synthesized from bioanalytical method validation guidelines and research findings. synthinkchemicals.comacs.org
Sample Preparation Techniques (e.g., Extraction, Derivatization)
The primary goal of sample preparation is to isolate the analyte and internal standard from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Protein Precipitation (PPT) : This is a simple and rapid technique where a solvent, such as acetonitrile, is added to the sample (e.g., plasma) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis.
Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). It provides a cleaner extract than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE) : This technique has become the method of choice for many bioanalytical applications due to its high efficiency and ability to produce very clean extracts. mdpi.com The sample is passed through a cartridge containing a solid adsorbent (e.g., C18). Interferences are washed away, and the analyte and internal standard are then eluted with a small volume of an appropriate solvent.
Derivatization : As mentioned for GC-MS, derivatization is a chemical modification of the analyte. While not always required for LC-MS, it can be used to improve the ionization efficiency and, therefore, the sensitivity of certain compounds.
Application in High-Throughput Screening and Reference Material Production
The robust properties of this compound also lend it to applications in large-scale analytical workflows and quality control.
High-Throughput Screening (HTS) : In drug discovery and toxicology, HTS is used to rapidly assess large numbers of chemical compounds for a specific biological activity. These automated assays require highly reliable and reproducible analytical methods. The inclusion of a stable isotope-labeled internal standard like this compound in an LC-MS/MS-based HTS assay is critical for ensuring data quality across thousands of samples by minimizing analytical variability.
Reference Material Production : this compound is manufactured as a high-purity chemical and can be used as a reference material. A certified reference material (CRM) is a standard that has been characterized for one or more properties with a high degree of certainty. When supplied with a Certificate of Analysis (CoA) detailing its purity and identity, this compound serves as a reference material for calibrating analytical instruments, validating methods, and as a quality control standard in routine laboratory testing.
Complementary Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure of a compound. While specific, publicly available spectral data for this compound is not available, the principles of these techniques and data from analogous steroid structures allow for a comprehensive understanding of how they are applied for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR would be employed.
¹H NMR Spectroscopy: The proton NMR spectrum would provide a wealth of information. The chemical shift of each proton is indicative of its electronic environment. For instance, the protons on the steroid's alpha,beta-unsaturated ketone system in the A-ring would appear in the downfield region of the spectrum. The presence of the deuterium (B1214612) atoms in the 21-acetate group would result in the absence of proton signals that would otherwise be present in the non-deuterated form, a key confirmation of isotopic labeling. Spin-spin coupling patterns would reveal the connectivity of protons, helping to establish the stereochemistry of the molecule.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate between sp³, sp², and carbonyl carbons. The carbon of the C=O group in the acetate (B1210297) and the ketone groups in the steroid ring would have characteristic downfield shifts. The carbons directly bonded to the deuterium atoms would show a characteristic multiplet pattern due to C-D coupling and would have a slightly different chemical shift compared to the non-deuterated analog.
While exact spectral data for this compound is proprietary and not publicly available, a hypothetical ¹H NMR data table based on similar steroid structures is presented below to illustrate the type of information that would be obtained.
| Hypothetical Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 7.2-7.4 | d | ~10 |
| H-2 | 6.2-6.4 | dd | ~10, ~2 |
| H-4 | 6.0-6.2 | s | - |
| H-6 | 2.3-2.5 | m | - |
| H-11 | 4.1-4.3 | m | - |
| H-16 | 2.8-3.0 | m | - |
| CH₃ (C-18) | 0.8-1.0 | s | - |
| CH₃ (C-19) | 1.1-1.3 | s | - |
| CH₃ (C-16) | 0.9-1.1 | d | ~7 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional moieties.
The presence of the ketone and ester carbonyl groups would result in strong absorption bands in the region of 1650-1750 cm⁻¹. The C=C double bonds in the A-ring would show characteristic stretching vibrations around 1600-1620 cm⁻¹. The O-H stretch from the hydroxyl group at C-11 would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-F bond would have a characteristic absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The vibrations associated with the C-D bonds in the deuterated acetate group would be observed at lower frequencies compared to C-H bonds, providing clear evidence of deuteration.
A table of expected characteristic IR absorption bands for this compound is provided below, based on typical functional group frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Alcohol) | 3200-3600 (broad) |
| C=O (Ketone, Ring A) | 1650-1670 |
| C=O (Ketone, C-20) | 1700-1720 |
| C=O (Ester) | 1735-1750 |
| C=C (Alkene) | 1600-1620 |
| C-O (Ester/Alcohol) | 1000-1300 |
| C-F | 1000-1400 |
| C-D | ~2100-2250 |
Research Applications in Preclinical and Mechanistic Studies
Investigation of Drug Metabolism Pathways Using Deuterium (B1214612) Tracers (In Vitro and Animal Models)
The use of deuterium-labeled compounds like Desoxymetasone-d3 21-Acetate is a cornerstone of modern drug metabolism research. The heavier isotope of hydrogen does not significantly alter the compound's chemical properties but provides a distinct mass signature, enabling its differentiation from its non-labeled counterparts and endogenous molecules.
Differentiation of Endogenous and Exogenous Compounds
In preclinical studies, it is often crucial to distinguish between the administered drug and structurally similar endogenous steroids. This compound, with its increased molecular weight due to the three deuterium atoms, can be unequivocally identified using mass spectrometry (MS). This analytical technique separates ions based on their mass-to-charge ratio, allowing for the clear differentiation of the deuterated exogenous compound from any endogenous glucocorticoids that may be present in biological samples. This is particularly important in studies aiming to understand the impact of exogenous corticosteroid administration on the endogenous steroid profile.
Assessment of Metabolic Stability and Kinetic Isotope Effects
Deuterium labeling is a powerful tool for assessing the metabolic stability of a drug candidate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when a deuterium atom is present at that position. This phenomenon is known as the kinetic isotope effect (KIE).
In vitro metabolic stability assays, often conducted using liver microsomes or hepatocytes, are employed to determine the rate at which a compound is metabolized. By comparing the metabolic rate of this compound to that of its non-labeled analog, researchers can quantify the KIE. A significant KIE suggests that the deuterated position is a site of metabolic activity, likely mediated by cytochrome P450 (CYP) enzymes. This information is invaluable for identifying metabolic "soft spots" in a molecule and for designing drug candidates with improved pharmacokinetic profiles.
The following interactive table illustrates hypothetical comparative metabolic stability data for Desoxymetasone (B10763890) 21-Acetate and its deuterated analog in rat liver microsomes.
Table 1: Illustrative In Vitro Metabolic Stability in Rat Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Desoxymetasone 21-Acetate | 25 | 27.7 |
| This compound | 45 | 15.4 |
Note: This data is illustrative and intended to demonstrate the expected outcome of a kinetic isotope effect.
Preclinical Pharmacokinetic and Biodistribution Studies (Non-Human)
Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. This compound is an invaluable tool in these preclinical investigations.
Absorption and Distribution Dynamics in Preclinical Models
In preclinical animal models, such as rats, the disposition of Desoxymetasone can be tracked with high specificity using its deuterated form. Following administration, blood and tissue samples can be collected at various time points to determine the concentration of this compound. This allows for the characterization of its absorption rate and extent, as well as its distribution into various organs and tissues.
While specific data for this compound is not publicly available, studies on the related glucocorticoid, dexamethasone (B1670325), in rats provide insights into the expected tissue distribution. Following subcutaneous administration, dexamethasone has been shown to distribute into various tissues, with the highest concentrations typically found in the liver.
The following table presents representative tissue distribution data for a glucocorticoid in a rat model.
Table 2: Representative Tissue Distribution of a Glucocorticoid in Rats Following a Single Dose
| Tissue | Concentration (ng/g or ng/mL) at 2 hours |
| Plasma | 150 |
| Liver | 850 |
| Kidney | 400 |
| Lung | 350 |
| Muscle | 80 |
| Brain | 30 |
Note: This data is representative and based on studies with related glucocorticoids.
Excretion Pathways in Controlled Animal Studies
Understanding the routes of elimination of a drug is a critical component of its preclinical evaluation. In animal studies, the use of this compound allows for the precise measurement of the parent compound and its metabolites in urine and feces. This helps to determine the primary routes of excretion and the extent of metabolic transformation before elimination.
Studies with radiolabeled corticosteroids in rats have demonstrated that excretion occurs through both urine and feces. For instance, following the administration of a corticosteroid, a significant portion of the administered dose is typically recovered in the feces, with a smaller percentage found in the urine nih.govnih.gov. This suggests that biliary excretion is a major pathway for the elimination of this class of compounds in rats.
Studies on Glucocorticoid Receptor Interactions and Downstream Effects (Utilizing Non-Labeled Analog as Reference)
Desoxymetasone exerts its pharmacological effects by binding to and activating the glucocorticoid receptor (GR). Understanding the binding affinity and kinetics of this interaction is fundamental to characterizing its potency and mechanism of action.
In competitive binding assays, the non-labeled Desoxymetasone 21-Acetate is used as a reference compound. These assays typically involve a radiolabeled or fluorescently labeled ligand that binds to the GR. The ability of a test compound, such as this compound, to displace the labeled ligand is measured. By comparing the displacement curve of the deuterated compound to that of the non-labeled standard, researchers can determine if the deuterium labeling has altered the binding affinity for the receptor. In most cases, deuterium substitution is not expected to significantly impact receptor binding affinity.
The following table outlines the components of a typical glucocorticoid receptor competitive binding assay.
Table 3: Components of a Glucocorticoid Receptor Competitive Binding Assay
| Component | Role |
| Glucocorticoid Receptor (GR) | The target protein. |
| Labeled Ligand (e.g., [3H]-Dexamethasone) | A high-affinity ligand for the GR that is detectable. |
| Unlabeled Desoxymetasone 21-Acetate | The reference compound used to establish a standard competition curve. |
| This compound | The test compound whose binding affinity is being determined. |
By establishing the binding characteristics of this compound, researchers can confidently use it in further studies to investigate the downstream effects of GR activation, such as changes in gene expression and cellular responses, knowing that its interaction with the primary target is well-defined relative to the non-labeled parent compound.
Molecular Agonism and Transcriptional Regulation in Cellular Models
Desoximetasone exerts its anti-inflammatory effects primarily by acting as a potent agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily drugbank.com. Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, this complex modulates the transcription of target genes through two main mechanisms: transactivation and transrepression.
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. This leads to the synthesis of proteins like lipocortins, which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes drugbank.com.
Transrepression: The GR complex can also inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This protein-protein interaction prevents these factors from promoting the transcription of inflammatory cytokines, chemokines, and adhesion molecules.
Table 1: General Mechanisms of Glucocorticoid Receptor-Mediated Transcriptional Regulation
| Mechanism | Action | Key Proteins Involved | Downstream Effect |
|---|---|---|---|
| Transactivation | Upregulation of anti-inflammatory genes | Glucocorticoid Receptor (GR), Lipocortin-1 (Annexin A1) | Inhibition of Phospholipase A2, reduced production of prostaglandins and leukotrienes |
| Transrepression | Inhibition of pro-inflammatory transcription factors | Glucocorticoid Receptor (GR), NF-κB, AP-1 | Decreased expression of inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2, iNOS) |
Mechanistic Studies on Inflammatory Pathways in Research Models (e.g., TPA-induced inflammation in SENCAR mice)
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation model in mice, particularly the sensitive SENCAR strain, is a standard preclinical assay to evaluate the efficacy of topical anti-inflammatory agents. In this model, TPA application induces a robust inflammatory response characterized by edema (swelling), epidermal hyperplasia (thickening of the skin), and infiltration of inflammatory cells nih.gov.
Studies have shown that topical application of Desoximetasone effectively counteracts these inflammatory markers. In research conducted on SENCAR mice, Desoximetasone was demonstrated to reverse TPA-induced epidermal hyperplasia and proliferation. Furthermore, it was found to decrease the TPA-induced messenger RNA (mRNA) levels of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Desoximetasone also reduced the expression of c-jun, a component of the AP-1 transcription factor. These findings confirm that Desoximetasone's anti-inflammatory action in vivo is mediated by the suppression of critical inflammatory pathways.
While specific quantitative data on the percentage of edema reduction by Desoximetasone in SENCAR mice is not detailed in the available literature, the model is widely used to quantify such effects. For example, in typical TPA-induced ear edema studies, the increase in ear punch weight is measured, and the inhibitory effect of a test compound is calculated as a percentage reduction compared to the TPA-only treated group researchgate.netresearchgate.net.
Table 2: Effect of Desoximetasone on TPA-Induced Inflammatory Markers in SENCAR Mice Skin
| Inflammatory Marker | Effect of TPA Application | Effect of Desoximetasone Treatment |
|---|---|---|
| Epidermal Hyperplasia | Increased | Reversed |
| Cellular Proliferation | Increased | Reversed |
| COX-2 mRNA Levels | Increased | Decreased |
| iNOS mRNA Levels | Increased | Decreased |
| c-jun mRNA Levels | Increased | Decreased |
Impurity Profiling and Quality Control in Pharmaceutical Development
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical components of pharmaceutical quality control. Regulatory agencies mandate strict limits on impurities to ensure the safety and efficacy of medications. Desoxymetasone 21-Acetate is a known process-related impurity of Desoximetasone.
In this context, this compound serves as an invaluable analytical tool. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
Co-elution: The SIL-IS has nearly identical physicochemical properties to the non-labeled analyte (the impurity being measured). This ensures that both compounds travel through the chromatography system at the same rate and are presented to the mass spectrometer at the same time.
Correction for Matrix Effects: Biological samples and pharmaceutical formulations are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Because the SIL-IS is affected by these matrix effects in the same way as the analyte, it provides a reliable basis for accurate quantification lcms.czwisdomlib.org.
Improved Accuracy and Precision: By normalizing for variations in sample preparation, injection volume, and instrument response, the SIL-IS significantly improves the accuracy and precision of the analytical method lcms.cznih.gov.
While specific published methods detailing the use of this compound for the routine quality control of Desoximetasone are proprietary to pharmaceutical manufacturers, the principles of its application are well-established in analytical chemistry. A typical workflow would involve adding a known amount of this compound to the sample containing the Desoximetasone API. The sample is then analyzed by LC-MS/MS, and the ratio of the signal from the impurity (Desoxymetasone 21-Acetate) to the signal from the internal standard (this compound) is used to calculate the exact amount of the impurity present.
Table 3: Role of this compound in Pharmaceutical Analysis
| Application | Technique | Function | Rationale |
|---|---|---|---|
| Impurity Profiling | LC-MS/MS | Internal Standard | Accurate quantification of Desoxymetasone 21-Acetate impurity. |
| Quality Control | LC-MS/MS | Internal Standard | Ensures pharmaceutical batches meet purity specifications set by regulatory bodies. |
| Pharmacokinetic Studies | LC-MS/MS | Internal Standard | Potential use for precise measurement of Desoximetasone and its metabolites in biological fluids during preclinical research. |
Future Directions and Emerging Research Avenues
Integration with Advanced Multi-Omics Technologies
Isotopic labeling is a foundational technique that involves incorporating isotopes into molecules to trace and analyze chemical and biological pathways. musechem.com The unique mass of isotopes allows labeled molecules to be distinguished from their non-labeled versions by methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. musechem.commetwarebio.com Desoxymetasone-d3 21-Acetate, a deuterium-labeled version of Desoxymetasone (B10763890) 21-Acetate, serves as an ideal internal standard for quantitative analysis and a tracer in complex biological systems. Its future applications are intrinsically linked to the evolution of multi-omics technologies, which aim to comprehensively characterize and quantify pools of biological molecules.
Metabolomics: In metabolomics, which involves the study of small molecules or metabolites, stable isotope-labeled compounds like this compound are crucial for metabolic flux analysis. creative-proteomics.com By introducing the labeled compound, researchers can track its transformation and movement through various metabolic pathways, providing precise insights into cellular metabolism and the biochemical effects of the drug. creative-proteomics.com
Proteomics: In the field of proteomics, stable isotope labeling is a powerful tool for quantifying changes in protein abundance. Techniques such as Isotope-Coded Affinity Tagging (ICAT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have revolutionized the quantitative analysis of complex protein mixtures. metwarebio.comcreative-proteomics.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This method involves growing cells in a medium containing isotopically labeled amino acids (e.g., ¹³C- or ¹⁵N-labeled). creative-proteomics.com Proteins synthesized in these cells will incorporate the heavy amino acids. By comparing the mass spectra of proteins from cells treated with a drug (like Desoxymetasone) to untreated cells grown with normal amino acids, researchers can precisely quantify changes in protein expression induced by the drug.
Isotope-Coded Affinity Tagging (ICAT): ICAT reagents are used to label proteins at specific amino acid residues (typically cysteine). The reagents contain a "heavy" and "light" version, differing by the presence of stable isotopes (e.g., deuterium). This allows for the differential labeling of two protein samples, which can then be combined, digested, and analyzed by mass spectrometry to determine the relative abundance of proteins.
The integration of this compound in such studies can help elucidate the compound's mechanism of action by identifying specific proteins that are up- or down-regulated upon its administration.
| Omics Technology | Description | Application with Isotopic Labeling |
| Metabolomics | Study of small molecules (metabolites) within cells, tissues, or organisms. | Tracing the metabolic fate of a labeled drug (e.g., this compound) to understand its biotransformation and effects on endogenous metabolic pathways. creative-proteomics.com |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Quantifying changes in protein expression in response to a drug using techniques like SILAC and ICAT. metwarebio.comcreative-proteomics.com |
| SILAC | Cells are cultured in media with "heavy" or "light" amino acids to differentially label proteins. | To precisely quantify protein expression changes in cells treated with Desoxymetasone compared to control cells. |
| ICAT | Chemical reagents with isotopic tags are used to label specific amino acids (e.g., cysteine) for relative protein quantification. | To identify and quantify proteins whose expression levels are altered by the administration of Desoxymetasone. |
Development of Novel Isotopic Labeling Strategies for Complex Molecules
The synthesis of isotopically labeled versions of complex molecules like corticosteroids can be challenging. Future research will focus on developing more efficient and versatile labeling strategies. While traditional methods often involve incorporating isotopes during the initial synthesis, recent advancements in hydrogen isotope exchange (HIE) and late-stage functionalization are enhancing the efficiency of this process. musechem.com
Newer strategies are emerging to address the limitations of studying large, complex molecules. utoronto.ca These include:
Cell-free expression systems: These systems offer a unique way to selectively introduce isotope labels at specific sites within a molecule, which is particularly useful for large proteins and complexes. utoronto.ca
Selective and extensive labeling: This approach uses specific labeled precursors that, through known enzymatic pathways, result in the predictable labeling of certain amino acids while leaving others unlabeled. sigmaaldrich.com This reduces spectral complexity in NMR studies. sigmaaldrich.com
Site-specific amino acid labeling: This strategy involves incorporating a single type of labeled amino acid, which allows researchers to map out the structure of a complex polypeptide by combining data from several samples. sigmaaldrich.com
For a molecule like this compound, future developments could involve more sophisticated labeling patterns beyond simple deuterium (B1214612) substitution, such as incorporating ¹³C or ¹⁵N to probe different aspects of its interaction with biological systems.
Expanding Applications in Preclinical Biomarker Discovery and Validation
Isotopically labeled compounds are invaluable in the discovery and validation of biomarkers—indicators of a biological state or condition. By acting as highly specific tracers, they allow for the precise monitoring of physiological or pathological processes.
In preclinical studies, this compound can be used as an internal standard for the accurate quantification of the unlabeled drug in biological matrices. This is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. Furthermore, by using it in conjunction with multi-omics techniques, researchers can identify downstream metabolites or proteins whose levels change in response to the drug. These molecules can then be investigated as potential biomarkers for drug efficacy or response. The ability to trace the labeled compound ensures that the observed changes are directly linked to the drug's presence and action.
Advancements in Micro-Dosing and Quantitative Micro-Sampling Techniques for Preclinical Research
Micro-dosing is a technique used early in drug development where a sub-pharmacological dose of a compound (typically less than 100 micrograms) is administered to determine its pharmacokinetic profile in humans. nih.govresearchgate.net This approach provides human data at a very early stage, helping to select the most promising drug candidates for full development. nih.gov The extremely low doses require highly sensitive analytical methods, often involving ¹⁴C-labeled drugs and accelerator mass spectrometry (AMS). nih.gov While this compound uses a stable isotope (deuterium), its application in preclinical micro-dosing studies followed by analysis with highly sensitive liquid chromatography-mass spectrometry (LC-MS) is a key area of future research.
Micro-sampling techniques have emerged as a way to collect minute volumes of biological fluids (usually <100 μL), which is particularly advantageous in preclinical studies involving small animals like rodents. nih.govchromatographyonline.com This miniaturized sample collection is less invasive and reduces the number of animals required for a study. chromatographyonline.comresearchgate.net
Key micro-sampling technologies include:
Dried Blood Spot (DBS): Involves spotting a small amount of whole blood onto filter paper. researchgate.net
Volumetric Absorptive Microsampling (VAMS): This technique uses a porous, hydrophilic tip to absorb a precise volume of blood (e.g., 10 µL), which overcomes the hematocrit bias sometimes seen with DBS. chromatographyonline.com
The use of an isotopically labeled internal standard like this compound is critical for achieving the high accuracy and precision required for quantitative analysis of these small sample volumes. The combination of micro-dosing administration and micro-sampling collection, enabled by the analytical power of labeled compounds, represents a significant refinement in preclinical research, aligning with the "3Rs" principles of animal welfare (Replacement, Reduction, and Refinement).
| Technique | Description | Advantage in Preclinical Research | Role of this compound |
| Micro-dosing | Administration of a sub-pharmacological dose (<100 µg) to determine a drug's pharmacokinetic profile. nih.govresearchgate.net | Provides early human pharmacokinetic data, reducing late-stage attrition of drug candidates. nih.gov | Enables accurate quantification of the drug at very low concentrations using sensitive LC-MS methods. |
| Dried Blood Spot (DBS) | A micro-sampling method where small aliquots of whole blood are spotted onto filter paper. researchgate.net | Minimally invasive, requires small blood volume, simplifies sample storage and transport. researchgate.net | Serves as an essential internal standard for precise bioanalysis of the minute sample size. |
| Volumetric Absorptive Microsampling (VAMS) | A technique using a porous tip to collect a fixed volume of a biological fluid. chromatographyonline.com | Overcomes hematocrit effects associated with DBS, providing more accurate quantitative results. chromatographyonline.com | Ensures high accuracy and precision in quantitative assays from the fixed-volume sample. |
Q & A
Basic Research Questions
Q. How can Desoxymetasone-d3 21-Acetate be structurally distinguished from related glucocorticoid derivatives?
- Methodology : Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The deuteration at the 21-position (d3) and acetate moiety can be confirmed via isotopic patterns in HRMS and distinct proton/carbon shifts in NMR (e.g., acetate carbonyl at ~170 ppm in -NMR) . Compare against reference spectra of non-deuterated analogs (e.g., Prednisolone 21-Acetate) to resolve ambiguities.
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Guidelines :
- Avoid inhalation/contact with skin/eyes; use PPE (gloves, lab coats, safety goggles).
- Work under fume hoods to minimize aerosol exposure.
- Store in sealed containers at 2–8°C, away from strong acids/oxidizers .
- Emergency procedures: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Q. What synthetic pathways are documented for deuterated glucocorticoid acetates like this compound?
- Synthesis : Deuterated analogs are typically synthesized via acid-catalyzed esterification of the parent glucocorticoid with deuterated acetic anhydride (e.g., ). Reaction conditions (temperature, solvent) must optimize deuteration efficiency while minimizing racemization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported phase-change data for this compound?
- Approach :
- Perform differential scanning calorimetry (DSC) under controlled humidity to assess melting points () and enthalpy of fusion ().
- Cross-validate with thermogravimetric analysis (TGA) to detect decomposition events that may skew results .
- Note: Conflicting data may arise from polymorphism or residual solvent effects; use crystallography to identify polymorphic forms .
Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?
- Protocol :
- Employ ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) with a C18 column (e.g., 2.1 × 50 mm, 1.7 µm).
- Mobile phase: Gradient of 0.1% formic acid in water/acetonitrile.
- Quantify impurities (e.g., non-deuterated analogs, hydrolyzed products) against USP/EP reference standards .
- Limit of detection (LOD): ≤0.1% for major impurities .
Q. How does deuteration at the 21-position influence the metabolic stability of this compound in in vitro models?
- Experimental Design :
- Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS.
- Compare half-life () and intrinsic clearance () against non-deuterated controls.
- Key observation: Deuteration reduces first-pass metabolism by cytochrome P450 enzymes, enhancing bioavailability .
Critical Analysis of Contradictions
- Phase-Change Data Discrepancies : Variations in and (Table 1) may stem from differing crystallographic conditions (e.g., solvent used for recrystallization) .
- Metabolic Stability : While deuteration generally prolongs , interspecies variability in HLMs (e.g., human vs. rodent) requires careful model selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
